molecular formula C8H8F2O B1423798 2,4-Difluorobenzeneethanol CAS No. 81228-02-6

2,4-Difluorobenzeneethanol

Cat. No.: B1423798
CAS No.: 81228-02-6
M. Wt: 158.14 g/mol
InChI Key: BAOQAPMRTVBEKF-UHFFFAOYSA-N
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Description

2,4-Difluorobenzeneethanol is an organic compound with the molecular formula C8H8F2O It consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and an ethanol group at the 1 position

Biochemical Analysis

Biochemical Properties

2-(2,4-Difluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonyl reductase enzymes, which are involved in the reduction of carbonyl compounds to alcohols. This interaction is crucial for the synthesis of certain pharmaceutical intermediates . Additionally, 2-(2,4-Difluorophenyl)ethanol can bind to specific receptors and proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 2-(2,4-Difluorophenyl)ethanol on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(2,4-Difluorophenyl)ethanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(2,4-Difluorophenyl)ethanol exerts its effects through various mechanisms. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit certain enzymes involved in the biosynthesis of lipids, thereby affecting lipid metabolism . Additionally, 2-(2,4-Difluorophenyl)ethanol can interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 2-(2,4-Difluorophenyl)ethanol can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,4-Difluorophenyl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2,4-Difluorophenyl)ethanol vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of 2-(2,4-Difluorophenyl)ethanol have been associated with toxic effects, including oxidative stress and apoptosis in certain tissues . Threshold effects have also been observed, where a specific dosage is required to elicit a measurable biological response .

Metabolic Pathways

2-(2,4-Difluorophenyl)ethanol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of the compound, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-(2,4-Difluorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 2-(2,4-Difluorophenyl)ethanol is an important factor that affects its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzeneethanol typically involves the alkylation of 2,4-difluorobenzene with ethylene oxide in the presence of a Lewis acid catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous-flow process, which allows for better control over reaction parameters and higher yields. This method involves the use of advanced reactors and precise monitoring of reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form 2,4-difluorobenzaldehyde.

    Reduction: The compound can be reduced to form 2,4-difluorobenzene.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2,4-Difluorobenzeneethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Difluoronitrobenzene
  • 2,4-Difluoroaniline
  • 2,4-Difluorobenzaldehyde

Comparison: 2,4-Difluorobenzeneethanol is unique due to the presence of both fluorine atoms and an ethanol group, which imparts distinct chemical propertiesThe ethanol group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(2,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOQAPMRTVBEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (65 g) was suspended in dry THF (1.5 L) under a nitrogen atmosphere and this mixture was then treated with a solution of 2,4-difluorophenylacetic acid (169 g) in dry THF (1 L) over a period of 90 min at 0° C. The reaction mixture was stirred for 70 min at 0° C. and then quenched dropwise with the slow addition of 20% w/v KOH(aq) (340 mL) at 0° C. The inorganic salts were then filtered over Hi flo (200 g) and MgSO4 (200 g), washed with ethyl acetate (200 g), and the filtrate concentrated in vacuo to provide the 2,4-difluorophenethyl alcohol. This alcohol was brominated and converted to its Grignard salt in the same manner described for COMPOUNDS I and II respectively. This 0.5M solution of 2,4difluorophenethyl magnesium bromide was used in the following transformation to generate EXAMPLE 4.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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